6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a synthetic organic compound notable for its intricate structure and diverse applications in scientific research. This compound features a bicyclic framework with multiple functional groups, including benzyl, dichloro, and difluoro substituents, contributing to its unique chemical properties. The compound is identified by the CAS number 1255666-47-7 and has a molecular formula of C14H11Cl2F2N3 with a molecular weight of 330.17 g/mol .
6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine belongs to the class of pyrido-pyrimidines. It is recognized for its potential as a pharmaceutical agent, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms .
The synthesis of 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may utilize batch reactors for controlled conditions or continuous flow reactors for scalability. Reaction parameters such as temperature, pressure, and time are optimized to maximize yield and purity .
The molecular structure of 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is characterized by:
The compound's structural representation can be depicted using the SMILES notation: FC1(F)CN(CC2=CC=CC=C2)CC2=C1N=C(Cl)N=C2Cl
, indicating the arrangement of atoms within the molecule .
6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions:
The specific conditions for these reactions—such as temperature and solvent choice—are crucial for achieving desired products. For instance:
The primary mechanism of action for 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves the inhibition of poly (ADP-ribose) polymerase (PARP). This enzyme is essential for DNA repair processes.
Inhibition of PARP leads to:
This mechanism highlights the potential therapeutic applications of the compound in oncology .
The compound exhibits the following physical properties:
Key chemical properties include:
Relevant data includes its melting point and boiling point which can vary based on purity and specific synthesis methods employed .
6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several significant applications:
These applications underline the compound's versatility and importance in both research and industrial contexts .
The strategic incorporation of gem-difluoro substituents at the C8 position represents a cornerstone of this compound's molecular optimization. This bioisosteric replacement of hydrogen atoms or hydroxyl groups with fluorine atoms induces profound changes in physicochemical properties critical for drug-likeness. The strong C-F bond (∼485 kJ/mol) enhances metabolic stability by blocking oxidative pathways, particularly cytochrome P450-mediated dehydrogenation at the C7-C8 position. Computational analyses indicate that the electronegative fluorine atoms withdraw electron density from the pyrimidine ring, reducing the pKa of N3 by approximately 0.8 units compared to non-fluorinated analogs. This modification enhances membrane permeability as evidenced by a calculated logP increase of 0.4–0.6 units relative to the des-fluoro counterpart [3] [9].
The gem-difluoro motif induces a conformational bias through the gauche effect, locking the tetrahydropyrido ring in a half-chair conformation favorable for target engagement. Membrane permeability assays (PAMPA) demonstrate a 2.3-fold increase in effective permeability (Pe) compared to the saturated 5,6,7,8-tetrahydro precursor (CAS 778574-06-4), attributable to fluorine-induced reductions in polar surface area from 58 Ų to 49 Ų. Microsomal stability studies (human liver microsomes) confirm a 40% reduction in clearance rate versus non-fluorinated analogs, directly supporting the rationale for fluorination [4] [5] [7].
Table 1: Impact of Fluorine Substitution on Key Pharmaceutical Properties
Analog Structure | logP | Microsomal Stability (% remaining) | Passive Permeability (10⁻⁶ cm/s) |
---|---|---|---|
8,8-diF (C14H11Cl2F2N3) | 2.98 ± 0.15 | 85.2% ± 3.1 | 22.7 ± 1.5 |
8-H (C14H13Cl2N3) | 2.41 ± 0.12 | 47.5% ± 2.8 | 9.8 ± 0.9 |
8=O (C14H11Cl2N3O) | 1.87 ± 0.17 | 32.1% ± 3.5 | 5.2 ± 0.7 |
The N6-benzyl moiety demonstrates critical structure-activity relationship (SAR) sensitivity to substitution patterns and positioning. Molecular dynamics simulations reveal that the benzyl group occupies a hydrophobic subpocket in biological targets (e.g., p97 ATPase), with para-substitutions significantly modulating binding kinetics. Unsubstituted benzyl provides optimal π-stacking with phenylalanine residues (F463 in p97), yielding a calculated binding energy of -9.8 kcal/mol. Meta-substitutions induce a 15° rotation in the benzyl ring axis, disrupting edge-to-face interactions and reducing binding affinity by 3.2-fold [9] [10].
Systematic exploration of benzyl replacements identified 2-naphthylmethyl as a high-affinity alternative (Kd = 38 nM vs. 52 nM for benzyl), though with compromised solubility. Para-fluoro substitution enhanced target residence time (kon = 1.2 × 10⁵ M⁻¹s⁻¹; koff = 0.031 s⁻¹) through fluorine-mediated hydrogen bond formation with Thr688. Conversely, ortho-substitutions caused steric clashes with Tyr329, increasing IC50 values from 127 nM (unsubstituted) to >1,000 nM for ortho-methylbenzyl. Removal of the benzyl group entirely abolished activity (IC50 >10,000 nM), confirming its essential role in anchoring the molecule within the binding cleft [3] [10].
Table 2: Benzyl Substitution Effects on Target Binding Parameters
N6-Substituent | p97 IC50 (nM) | ΔGbind (kcal/mol) | Residence Time (min) |
---|---|---|---|
Benzyl | 127 ± 15 | -9.8 | 8.2 ± 0.9 |
4-Fluorobenzyl | 89 ± 11 | -10.4 | 12.7 ± 1.2 |
3-Chlorobenzyl | 210 ± 22 | -9.1 | 6.1 ± 0.7 |
2-Methylbenzyl | >1,000 | -7.3 | <1 |
Cyclohexylmethyl | 850 ± 95 | -7.9 | 2.3 ± 0.4 |
Unsubstituted | >10,000 | -5.2 | <0.5 |
Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level reveal how dichloro-difluoro substitution patterns control electronic distribution. The 2,4-dichloro groups withdraw electron density from the pyrimidine ring, creating a π-deficient system with LUMO energy -2.37 eV, ideal for nucleophilic attack at C2 during target covalent modification. The C8 fluorine atoms exhibit strong σ-hole potentials (+28.5 kcal/mol), enabling halogen bonding interactions with carbonyl oxygens (e.g., Gly345 backbone in p97) at distances of 3.0–3.2 Å. Molecular electrostatic potential (MEP) mapping confirms localized positive charges near chlorine atoms (C2: +0.32 e; C4: +0.29 e) and negative regions around N1 (-0.41 e) [3] [9].
Molecular docking against the D2 domain of p97 (PDB: 5CF1) demonstrates that protonation of N3 at physiological pH generates a salt bridge with Asp311. Conformational sampling identified two dominant binding modes:
Metadynamics simulations reveal a low-energy barrier (2.3 kcal/mol) between these states, suggesting dynamic binding. QSAR models based on 37 analogs show high correlation (r² = 0.91) between calculated ligand efficiency metrics and experimental pIC50 values, with ClogP and polarizability contributing most significantly to activity [9] [10].
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold provides geometrically constrained architecture essential for bioactive conformation. X-ray crystallography of the hydrochloride salt (CAS 1864059-82-4) confirms boat conformation of the piperidine ring with puckering parameters θ = 87.5° and φ = 355.2°. The gem-difluoro group imposes C8-C7 bond lengthening (1.541 Å vs. 1.512 Å in des-fluoro analog) due to fluorine's steric demand, flattening the ring system and reducing conformational entropy by 2.8 kcal/mol compared to monocyclic analogs [5] [7].
Comparative studies with flexible acyclic counterparts show 15-fold higher binding affinity for the bicyclic system, attributable to reduced entropic penalty upon binding. Introduction of a C7 methyl group increased rigidity but induced unfavorable steric clashes, increasing Kd from 52 nM to 320 nM. The N5-C6 bond rotation barrier (12.7 kcal/mol) prevents equatorial-axial interconversion, locking the benzyl group in a pseudo-axial orientation optimal for deep pocket penetration. Ring saturation kinetics indicate that the dihydropyrido intermediate undergoes hydrogenation at 45 psi H2 with Pd/C, achieving diastereoselectivity >98:2 favoring the (6R,7S) configuration critical for activity [4] [6] [10].
Table 3: Conformational Analysis of Scaffold Variants
Scaffold Modification | Ring Puckering Amplitude (θ) | Entropic Cost of Binding (TΔS, kcal/mol) | Target Kd (nM) |
---|---|---|---|
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | 87.5° | -5.2 | 52 ± 6 |
Fully saturated decahydro analog | 102.3° | -8.7 | 420 ± 35 |
7,8-Dihydropyrido open form | N/A | -12.1 | >1,000 |
7-Methyl substituted | 89.8° | -4.9 | 320 ± 29 |
8,8-Dimethyl variant | 94.2° | -6.3 | 185 ± 22 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7